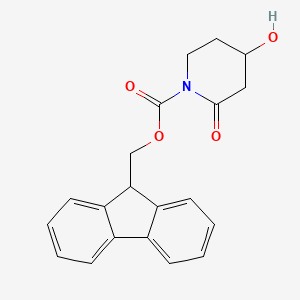![molecular formula C15H19FO2S2 B13133326 Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate is a compound that belongs to the class of thienothiophene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of a fluorine atom in the thieno[3,4-b]thiophene ring enhances the compound’s electron-withdrawing capabilities, which is beneficial for applications in organic electronics and photovoltaics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate typically involves the Stille coupling reaction. This method uses a palladium catalyst to couple an organotin compound with a halogenated thienothiophene derivative. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Stille coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the thienothiophene ring.
Reduction: Reduced forms of the compound with altered electronic properties.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and other organic electronic materials.
Biology: Investigated for its potential use in bioelectronics and biosensors due to its unique electronic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of organic solar cells, light-emitting diodes, and other electronic devices.
Mechanism of Action
The mechanism of action of Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate is primarily related to its electronic properties. The fluorine atom in the thieno[3,4-b]thiophene ring enhances the compound’s electron-withdrawing capabilities, which can influence the electronic structure and reactivity of the compound. This makes it an effective component in organic electronic devices, where it can facilitate charge transport and improve device performance.
Comparison with Similar Compounds
- 3-fluorothieno[3,4-b]thiophene-2-carboxylate
- 2-ethylhexyl-3-fluorothieno[3,4-b]thiophene-2-carboxylate
- 3,4-difluorothieno[3,4-b]thiophene-2-carboxylate
Comparison: Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate stands out due to its octyl side chain, which enhances its solubility in organic solvents and improves its processability in various applications. Compared to other similar compounds, it offers a balance of electronic properties and solubility, making it a versatile material for use in organic electronics and photovoltaics.
Properties
Molecular Formula |
C15H19FO2S2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H19FO2S2/c1-2-3-4-5-6-7-8-18-15(17)14-13(16)11-9-19-10-12(11)20-14/h9-10H,2-8H2,1H3 |
InChI Key |
VSBDVZTUSDFBDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C2=CSC=C2S1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
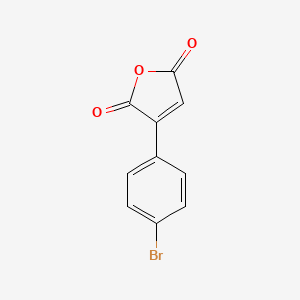
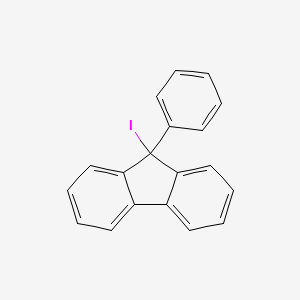
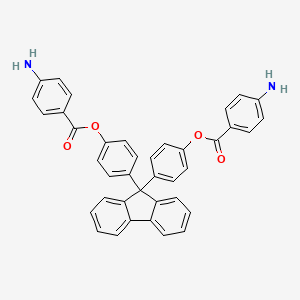
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
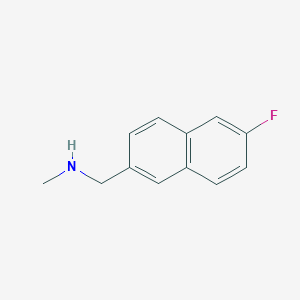
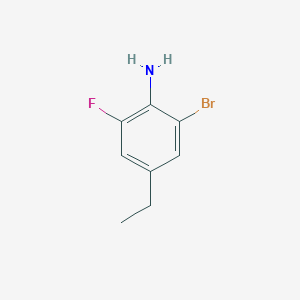
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
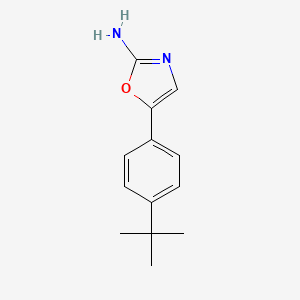

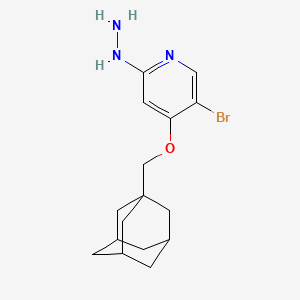
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
